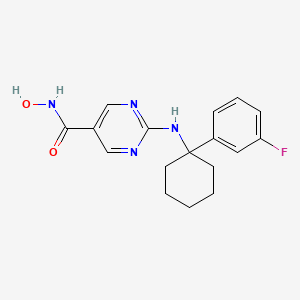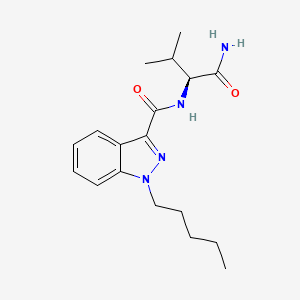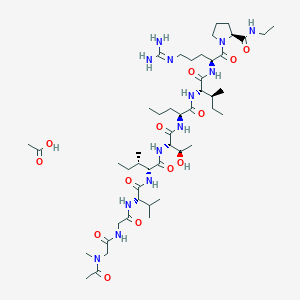
ACY-775
Vue d'ensemble
Description
ACY-775 est un inhibiteur puissant et sélectif de l'histone désacétylase 6 (HDAC6). L'histone désacétylase 6 est une enzyme qui joue un rôle crucial dans la régulation de l'acétylation des protéines, ce qui affecte divers processus cellulaires. This compound s'est révélé avoir un potentiel significatif dans le traitement des maladies neurodégénératives et de certains types de cancer en raison de sa capacité à inhiber l'histone désacétylase 6 avec une grande spécificité .
Applications De Recherche Scientifique
ACY-775 has a wide range of scientific research applications, including:
Neurodegenerative Diseases: this compound has shown potential in the treatment of diseases such as Alzheimer’s and Parkinson’s by inhibiting histone deacetylase 6, which is involved in the aggregation of misfolded proteins.
Cancer Research: The compound has been studied for its ability to inhibit the growth of cancer cells, particularly in multiple myeloma and non-Hodgkin’s lymphoma.
Epigenetic Studies: this compound is used as a tool compound in epigenetic research to study the role of histone deacetylase 6 in gene expression and chromatin remodeling.
Behavioral Studies: The compound has been shown to have antidepressant-like properties in animal models, making it a valuable tool for studying the mechanisms of depression and anxiety .
Mécanisme D'action
ACY-775, also known as “2-[1-(3-Fluoro-phenyl)-cyclohexylamino]-pyrimidine-5-carboxylic acid hydroxyamide” or “2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide”, is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) .
Target of Action
This compound primarily targets HDAC6 , a member of the histone deacetylase family . HDAC6 plays a crucial role in the regulation of key biological processes, including gene expression and protein function through the removal of acetyl groups from lysine residues .
Mode of Action
This compound inhibits HDAC6 with an IC50 of 7.5 nM . This inhibition leads to an increase in the acetylation of α-tubulin, a substrate of HDAC6 . The enhanced acetylation of α-tubulin is associated with improved cellular functions, such as increased mitochondrial motility .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects various biochemical pathways. It leads to the hyperacetylation of α-tubulin, which is associated with the regulation of microtubule-dependent processes . This can influence cellular functions such as cell shape, intracellular transport, and cell motility .
Pharmacokinetics
It has been noted that this compound is brain bioavailable upon systemic administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The inhibition of HDAC6 by this compound has been associated with various cellular effects. For instance, it has been observed to increase the innervation of the neuromuscular junctions in the gastrocnemius muscle and improve the motor and sensory nerve conduction . Moreover, this compound shares the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm .
Analyse Biochimique
Biochemical Properties
ACY-775 interacts with HDAC6, a unique histone deacetylase with two functional catalytic domains . This interaction results in the inhibition of HDAC6, leading to an increase in acetylation of α-tubulin . This biochemical reaction plays a crucial role in regulating a number of biological processes, including gene expression, cell motility, immune response, and the degradation of misfolded proteins .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In vitro studies have shown that treatment with this compound enhances the acetylation of α-tubulin, which is associated with increased motility of mitochondria within the neurites . Furthermore, this compound has been reported to share the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm .
Molecular Mechanism
The molecular mechanism of this compound involves its binding and inhibition of HDAC6. This leads to an increase in the acetylation of α-tubulin, a substrate of HDAC6 . The increased acetylation of α-tubulin is associated with changes in cell function, including enhanced mitochondrial motility . Furthermore, this compound has been shown to inhibit metallo-β-lactamase domain-containing protein 2 (MBLAC2) .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in vitro studies have shown that treatment with this compound leads to a significant increase in the signal intensity of acetylated α-tubulin over time . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, biodistribution profiles of this compound have been examined after acute dosing at 5 or 50 mg/kg over 2 hours . At 30 minutes after acute 50 mg/kg injection, plasma levels of this compound were found to be 1359 ng/mL (4.1 μM) .
Metabolic Pathways
This compound is involved in the metabolic pathway of HDAC6 inhibition. This pathway involves the deacetylation of α-tubulin, a process that is inhibited by this compound . The inhibition of this pathway by this compound leads to an increase in the acetylation of α-tubulin .
Transport and Distribution
It is known that this compound is a potent and selective inhibitor of HDAC6, suggesting that it may interact with transporters or binding proteins associated with this enzyme .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. Given that it is an inhibitor of HDAC6, it is likely that it localizes to the same subcellular compartments as this enzyme
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ACY-775 implique plusieurs étapes, en commençant par la préparation de la structure pyrimidinique de base. Les étapes clés comprennent :
Formation du cycle pyrimidinique : Cela est généralement obtenu par une réaction de condensation entre un aldéhyde approprié et un dérivé de guanidine.
Introduction du groupe acide hydroxamique : Cela se fait en faisant réagir l'intermédiaire pyrimidinique avec de l'hydroxylamine en milieu acide.
Fixation de la partie cyclohexylamine : Cette étape implique la réaction de l'intermédiaire avec de la cyclohexylamine en présence d'un agent de couplage tel que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction, ainsi que la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour assurer une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
ACY-775 subit principalement les types de réactions suivants :
Inhibition de la désacétylation : this compound inhibe la désacétylation de l'α-tubuline, un substrat clé de l'histone désacétylase 6.
Liaison à l'histone désacétylase 6 : Le composé se lie au domaine catalytique de l'histone désacétylase 6, l'empêchant d'interagir avec ses substrats.
Réactifs et conditions courantes
Cyclohexylamine : Utilisée pour la fixation de la partie cyclohexylamine.
EDCI : Utilisé comme agent de couplage dans le processus de synthèse.
Principaux produits formés
Le principal produit formé à partir des réactions impliquant this compound est la forme acétylée de l'α-tubuline, qui résulte de l'inhibition de l'activité de l'histone désacétylase 6 .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Maladies neurodégénératives : this compound a montré un potentiel dans le traitement de maladies telles que la maladie d'Alzheimer et la maladie de Parkinson en inhibant l'histone désacétylase 6, qui est impliquée dans l'agrégation de protéines mal repliées.
Recherche sur le cancer : Le composé a été étudié pour sa capacité à inhiber la croissance des cellules cancéreuses, en particulier dans le myélome multiple et le lymphome non hodgkinien.
Études épigénétiques : this compound est utilisé comme composé outil dans la recherche épigénétique pour étudier le rôle de l'histone désacétylase 6 dans l'expression des gènes et le remodelage de la chromatine.
Études comportementales : Le composé s'est révélé avoir des propriétés antidépressives chez les modèles animaux, ce qui en fait un outil précieux pour étudier les mécanismes de la dépression et de l'anxiété .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'histone désacétylase 6. Cette inhibition entraîne une augmentation de l'acétylation de l'α-tubuline, ce qui affecte divers processus cellulaires tels que le trafic des protéines, la motilité cellulaire et la signalisation intracellulaire. Le composé se lie au domaine catalytique de l'histone désacétylase 6, l'empêchant de désacétyler ses substrats. Cela entraîne l'accumulation d'α-tubuline acétylée et d'autres protéines non histones, ce qui peut avoir des effets thérapeutiques dans des maladies telles que le cancer et les troubles neurodégénératifs .
Comparaison Avec Des Composés Similaires
Composés similaires
ACY-738 : Un autre inhibiteur sélectif de l'histone désacétylase 6 avec une puissance et une sélectivité similaires.
ACY-1215 : Un inhibiteur sélectif de l'histone désacétylase 6 qui est actuellement testé en essais cliniques pour le traitement du cancer.
Tubastatine A : Un inhibiteur de référence de l'histone désacétylase 6 avec une puissance similaire, mais une biodisponibilité cérébrale plus limitée que ACY-775.
Unicité de this compound
This compound est unique en raison de sa grande sélectivité pour l'histone désacétylase 6 par rapport aux autres histone désacétylases, ainsi que de sa biodisponibilité cérébrale améliorée. Cela en fait un outil précieux pour étudier le rôle de l'histone désacétylase 6 dans le système nerveux central et pour développer des stratégies thérapeutiques potentielles pour les maladies neurodégénératives et le cancer .
Propriétés
IUPAC Name |
2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBURCQQEUNLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is ACY-775 and what makes it unique?
A1: this compound, also known as 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). [, , , , , , ] Unlike pan-HDAC inhibitors, this compound demonstrates significant selectivity for HDAC6 over other HDAC classes, particularly Class I HDACs (HDAC1, 2, and 3). [, , ] This selectivity is crucial as it potentially minimizes off-target effects and improves the safety profile compared to less selective HDAC inhibitors. [, , ]
Q2: How does this compound interact with HDAC6 and what are the downstream effects?
A2: While the precise molecular interactions of this compound with HDAC6 require further investigation, it is known to inhibit the enzymatic activity of HDAC6. [, , ] HDAC6 is a cytoplasmic deacetylase that acts on various substrates, including α-tubulin, a critical component of microtubules. [, ] By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to its hyperacetylation. [, , ] This disruption of microtubule dynamics can have profound effects on cell signaling, protein trafficking, and ultimately cell viability, particularly in cancer cells. [, ]
Q3: Is there evidence that this compound affects gene expression in cancer cells?
A3: Yes, research indicates that this compound can modulate gene expression in specific cancer types. For instance, in multiple myeloma (MM) cells, this compound, in combination with immunomodulatory drugs (IMiDs) like lenalidomide, was found to synergistically reduce the expression of MYC and IRF4. [] These transcription factors play crucial roles in MM cell growth and survival, and their downregulation contributes to the enhanced anti-cancer activity observed with the combination therapy. []
Q4: What cancer types have shown sensitivity to this compound in preclinical studies?
A4: Preclinical studies have explored the anti-cancer potential of this compound in various cancer types. Notably, multiple myeloma (MM) cells have exhibited significant sensitivity to this compound, both as a single agent and in combination with other anti-myeloma agents. [, , ] Additionally, Her2+ breast cancer cells have shown promising responses to this compound, particularly when combined with targeted therapies like lapatinib (a Her2 inhibitor) or PI3K inhibitors. [] Studies have also investigated its effects in Non-Hodgkin's Lymphoma (NHL) cell lines, showing synergistic activity with targeted agents like ibrutinib and PI3K inhibitors. []
Q5: What is the significance of this compound's selectivity for HDAC6 in a clinical setting?
A5: The high selectivity of this compound for HDAC6 over other HDAC classes, particularly Class I HDACs, holds significant clinical importance. [, , ] Unlike pan-HDAC inhibitors which target multiple HDACs and are often associated with dose-limiting toxicities, this compound demonstrates a favorable safety and tolerability profile in preclinical and early-phase clinical trials. [, , , ] This improved tolerability allows for potentially higher and more efficacious doses, as well as combination strategies with other anti-cancer agents, leading to enhanced therapeutic benefits. [, ]
Q6: Are there any imaging techniques available to study the distribution and target engagement of this compound in vivo?
A6: While this compound itself hasn't been developed as a PET imaging agent, research has explored the use of [18F]EKZ-001 ([18F]Bavarostat), a brain-penetrant positron emission tomography (PET) radioligand with high affinity and selectivity for HDAC6. [] [18F]EKZ-001 PET imaging allows for noninvasive assessment of HDAC6 levels in the brain and was used to compare the target occupancy of different HDAC6 inhibitors, including this compound, in non-human primates. []
Q7: What are the future research directions for this compound?
A7: Future research on this compound should focus on:
- Identifying predictive biomarkers: Discovering biomarkers that can predict response to this compound treatment would allow for personalized therapy and improve patient outcomes. []
- Investigating its potential in other diseases: Given the involvement of HDAC6 in neurodegenerative disorders, exploring the therapeutic potential of this compound in these conditions could open new avenues for treatment. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)






![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)






